1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-

Übersicht

Beschreibung

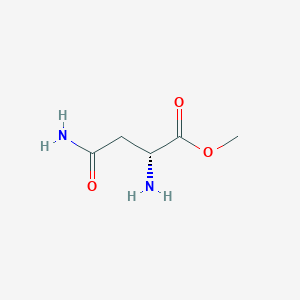

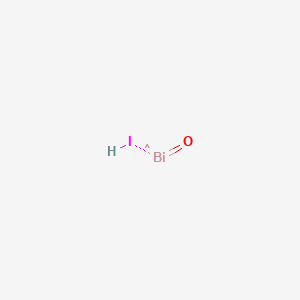

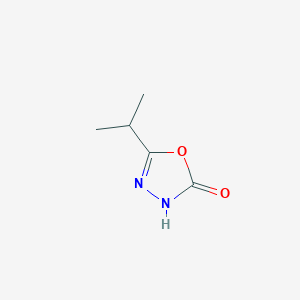

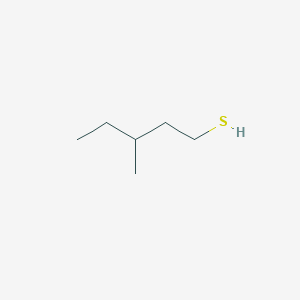

The compound "1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-" is a derivative of the oxadiazole family, which is a class of heterocyclic compounds containing an oxygen atom and two nitrogen atoms within a five-membered ring. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of oxadiazole derivatives can be accomplished through various synthetic routes. For instance, the paper titled "3-Methyl-4H-[1,2,4]-oxadiazol-5-one: a versatile synthon for protecting monosubstituted acetamidines" demonstrates the use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a protected acetamidine in synthetic sequences. The potassium salt or the neutral form is shown to be superior for different synthetic reactions, such as alkylation and Michael addition. The stability of the oxadiazole moiety to acid or base under non-aqueous conditions is highlighted, along with its resistance to common organic synthesis reagents.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a five-membered ring containing one oxygen and two nitrogen atoms. The paper "1,2,5-oxadiazoles substituted at ring nitrogen. part 1. synthesis and study of 2-ethyl-1,2,5-oxadiazol-3(2H)-ones." explores the synthesis of 2-alkyl-1,2,5-oxadiazol-3(2H)-ones and investigates their structure using various spectroscopic methods, including NMR and IR, which are essential tools for confirming the chemical structure of such compounds.

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with different properties. For example, the paper "Synthesis of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one. Derivatives and their ring transformation into 5-benzamido-1,2,4-triazolidine-3,5-dione derivatives" describes the synthesis of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives and their transformation into triazolidine-dione derivatives through acid hydrolysis, showcasing the chemical versatility of the oxadiazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The paper "New 1,2,4- and 1,3,4-oxadiazole materials: synthesis, and mesomorphic and luminescence properties" reports on the synthesis of new oxadiazole derivatives and their liquid crystalline and luminescence properties. The study of these properties is crucial for the potential application of oxadiazole derivatives in optoelectronic devices. Additionally, the paper "Synthesis and characterization of 1,3,4-oxadiazole-containing polyethers from 2,5-bis(4-fluorophenyl)-1,3,4-oxadiazole and various aromatic diols" discusses the synthesis of polyethers containing the oxadiazole ring, highlighting their excellent mechanical properties and thermal stability, which are important for material science applications.

Wissenschaftliche Forschungsanwendungen

Synthetic Methods and Biological Roles

1,3,4-Oxadiazoles, including the 5-(1-methylethyl) variant, are a class of five-membered heterocyclic compounds that have garnered interest in the synthesis of biologically active cores for medicinal applications. Recent advancements have introduced innovative methods for synthesizing 1,3,4-oxadiazole derivatives, exploring their potential in treating various diseases. These developments have led to a deeper understanding of their synthetic pathways and biological implications, contributing to the discovery of new therapeutic agents (S. Nayak & B. Poojary, 2019).

Therapeutic Potency of Derivatives

1,3,4-Oxadiazole derivatives are known for their broad spectrum of bioactivities, making them a focal point of medicinal chemistry research. These derivatives demonstrate remarkable binding affinity with various enzymes and receptors due to their unique structural features, leading to a diverse array of biological activities. The exploration of 1,3,4-oxadiazole-based compounds has resulted in identifying molecules with significant therapeutic potential for treating numerous ailments, highlighting their value in drug development (G. Verma et al., 2019).

Applications in Sensing and Material Science

Besides their pharmacological significance, 1,3,4-oxadiazoles have also been studied for their applications in material science and as chemosensors. The ease of synthesizing these compounds and the ability to modify their structures for specific applications make them ideal candidates for developing fluorescent frameworks and metal-ion sensors. Their high photoluminescent quantum yield and excellent stability properties are particularly advantageous for these applications, demonstrating the versatility of 1,3,4-oxadiazole derivatives beyond medicinal chemistry (D. Sharma et al., 2022).

Antimicrobial and Antiviral Activities

The rise of antimicrobial resistance has prompted the search for new compounds with effective antimicrobial properties. 1,3,4-Oxadiazole derivatives have shown promising results in this regard, exhibiting a wide range of antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral effects. The activity of these compounds often surpasses that of existing antibiotics, underscoring their potential as novel therapeutic agents in combating microbial infections (T. Glomb & P. Świątek, 2021).

Wirkmechanismus

Target of Action

The primary target of 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the breakdown of endocannabinoids, which are involved in various physiological processes such as pain sensation, mood, and sleep .

Mode of Action

5-Isopropyl-1,3,4-oxadiazol-2(3H)-one acts as a potent inhibitor of FAAH . By inhibiting FAAH, it prevents the breakdown of endocannabinoids, leading to an increase in their levels . This results in enhanced endocannabinoid signaling, which can have various effects depending on the physiological context .

Biochemical Pathways

The compound affects the endocannabinoid signaling pathway . By inhibiting FAAH, it prevents the degradation of endocannabinoids, leading to increased endocannabinoid signaling . This can affect various downstream effects, such as pain sensation, mood, and sleep .

Pharmacokinetics

The compound’s ability to inhibit faah suggests that it may have good bioavailability

Result of Action

The inhibition of FAAH by 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one leads to increased levels of endocannabinoids . This can result in enhanced endocannabinoid signaling, which can have various effects depending on the physiological context . For example, it may lead to reduced pain sensation, improved mood, or better sleep .

Action Environment

The action of 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one can be influenced by various environmental factors. For example, the presence of other compounds that affect FAAH activity or endocannabinoid levels could potentially impact its efficacy . Additionally, factors such as pH and temperature could potentially affect its stability

Eigenschaften

IUPAC Name |

5-propan-2-yl-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3(2)4-6-7-5(8)9-4/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJVMSLMIGONMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075191 | |

| Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1711-88-2 | |

| Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of the synthesis method described in the research paper for 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one?

A1: The research paper focuses on a novel two-step synthesis of 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one using readily available starting materials: isobutanoic acid, hydrazine hydrate, and triphosgene []. This method is significant because it boasts a high yield of 73.9% with 99% purity [], making it a potentially more efficient and cost-effective alternative to existing synthesis methods. The simplicity of the process further enhances its suitability for industrial-scale production of this important intermediate in pesticide and pharmaceutical development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)

![Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate](/img/structure/B157293.png)

![5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B157295.png)